molecular formula C12H10Br2N2 B168859 4,4'-Bis(bromomethyl)-2,2'-bipyridine CAS No. 134457-14-0

4,4'-Bis(bromomethyl)-2,2'-bipyridine

Cat. No. B168859
M. Wt: 342.03 g/mol
InChI Key: XCMRHOMYGPXALN-UHFFFAOYSA-N
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Description

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is a chemical compound with the molecular formula C12H10Br2N2 . It appears as a white solid .


Synthesis Analysis

The synthesis of “4,4’-Bis(bromomethyl)-2,2’-bipyridine” involves heating a mixture of 4,4’-bis(bromoethyl)biphenyl and P(OEt)3 at 150°C for 12 hours under N2 . The mixture is then purified over silica gel column chromatography using ethyl acetate as an eluant .


Molecular Structure Analysis

The molecular weight of “4,4’-Bis(bromomethyl)-2,2’-bipyridine” is 340.05 g/mol . Its structure consists of two pyridine rings connected by a carbon chain with bromomethyl groups at the 4,4’ positions .


Physical And Chemical Properties Analysis

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” has a density of 1.6±0.1 g/cm3, a boiling point of 399.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 76.1±0.3 cm3 . It is soluble in common organic solvents such as ethanol, DMF, and dichloromethane .

Scientific Research Applications

Application 1: Photoswitchable Molecular Glue for RNA

  • Scientific Field : Chemical Biology and Nucleic Acid Chemistry .
  • Summary of the Application : The compound is used in the development of a photoswitchable molecular glue for RNA, which can reversibly control the association of two unpaired RNA regions in response to light stimuli . This molecular glue, NCTA, is an RNA-binding ligand possessing a photoisomerizable azobenzene moiety .
  • Methods of Application/Experimental Procedures : The synthesis of NCTA was straightforward from NCD and 4,4′-bis(bromomethyl)azobenzene . NCTA undergoes photoisomerization that is typical of azobenzene chromophores .
  • Results/Outcomes : The RNA-cleaving activity of hammerhead ribozyme, where appropriate RNA folding is necessary, could be reversibly regulated by photoirradiation in cells treated with NCTA . This demonstrates precise photocontrol of RNA structure and function by the photoswitchable molecular glue .

Application 2: Hypercrosslinked Porous Polymer Materials

  • Scientific Field : Material Chemistry .
  • Summary of the Application : This compound is used in the synthesis of hypercrosslinked porous polymer materials . These materials have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
  • Methods of Application/Experimental Procedures : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
  • Results/Outcomes : To date, numerous hypercrosslinked polymers have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies . The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

Application 3: Transition Metal Catalyzed Synthesis of Thiophene-based Conjugated Polymers

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the transition metal catalyzed synthesis of thiophene-based conjugated polymers .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is classified as Acute toxicity, Oral (Category 4), H302; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318; Short-term (acute) aquatic hazard (Category 1), H400; Long-term (chronic) aquatic hazard (Category 1), H410 . It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMRHOMYGPXALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134457-15-1
Record name 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134457-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(bromomethyl)-2,2'-bipyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
CL Fraser, NR Anastasi, JJS Lamba - The Journal of Organic …, 1997 - ACS Publications
Bipyridine (bpy) ligands figure prominently in many areas of chemistry. Common precursors to many derivatives are the halomethyl-substituted analogues. This report describes a new, …
Number of citations: 76 pubs.acs.org
S Gould, GF Strouse, TJ Meyer, BP Sullivan - Inorganic Chemistry, 1991 - ACS Publications
Polypyridyl complexes of Fe11 and Ru" containing the ligands 4, 4'-bis (bromomethyl)-2, 2'-bipyridine or 4-(bromomethyl)-4'-methyl-2, 2'-bipyridine have been prepared. Upon …
Number of citations: 142 pubs.acs.org
GX Liu, RJ Puddephatt - Inorganica chimica acta, 1996 - Elsevier
Reaction of [PdMe 2 (bu 2 bipy)] with 4,4′-bis(bromomethyl)-2,2′-bipyridine gave the binuclear organopalladium(IV) complex [{Pd-BrMe 2 (bu 2 bipy)} 2 (μ-4,4′-bis(methylene)-2,2′…
Number of citations: 3 www.sciencedirect.com
F Cheng, C He, L Yao, F Wang… - Journal of Coordination …, 2015 - Taylor & Francis
Three heterotopic ligands L 1 , L 2 , and L 3 have been prepared by the reaction of 4,4′-bis(bromomethyl)-2,2′-bipyridine with 4,5-diazafluoren-9-oxime, 9-(2-hydroxy)phenylimino-4,5…
Number of citations: 4 www.tandfonline.com
C Jahier, S Nlate - Journal of Organometallic Chemistry, 2009 - Elsevier
A series of 6- and 18-armed dendritic polyallyl- and polyferrocenyl-containing bipyridine ligands were synthesized through the coupling reaction of 4,4′-bis(bromomethyl)-2,2′-…
Number of citations: 12 www.sciencedirect.com
N Lu, JH Zheng, YJ Lu, HF Chiang, CW Chu… - … Section C: Structural …, 2017 - scripts.iucr.org
The polyfluorinated title compounds, [MCl2(C16H16F4N2O2)] or [4,4′-(HCF2CH2OCH2)2-2,2′-bpy]MCl2 [M = Pd, (1), and M = Pt, (2)], have –C(Hα)2OC(Hβ)2CF2H side chains with …
Number of citations: 2 scripts.iucr.org
MR Norris, JJ Concepcion, CRK Glasson… - Inorganic …, 2013 - ACS Publications
Water-stable, surface-bound chromophores, catalysts, and assemblies are an essential element in dye-sensitized photoelectrosynthesis cells for the generation of solar fuels by water …
Number of citations: 139 pubs.acs.org
JH Ann, Y Li, MH Hyun - Bulletin of the Korean Chemical Society, 2012 - Citeseer
Detection of mercuric ion (Hg 2+) originated from natural or industrial sources is very important because it is extremely toxic even at low levels and causes serious environmental and …
Number of citations: 5 citeseerx.ist.psu.edu
H Zhao, Y Jiang, Q Chen, M Cai - New Journal of Chemistry, 2015 - pubs.rsc.org
A highly efficient MCM-41-immobilized bipyridine copper(I) complex [MCM-41-bpy-CuI] was prepared from 4,4′-bis[3-(triethoxysilyl)propylaminomethyl]-2,2′-bipyridine via …
Number of citations: 41 pubs.rsc.org
M Braumüller, M Schulz, D Sorsche, M Pfeffer… - Dalton …, 2015 - pubs.rsc.org
With [RuII(bpyMeP)2tpphzPtCl2]2+ (4) a molecular photocatalyst has been synthesized for visible-light-driven H2-evolution. It contains the ligand bpyMeP (4,4′-bis(diethyl-(methylene)-…
Number of citations: 28 pubs.rsc.org

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